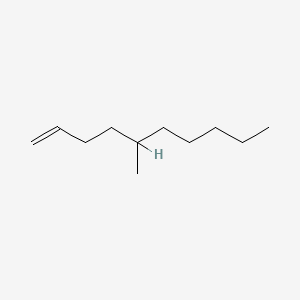

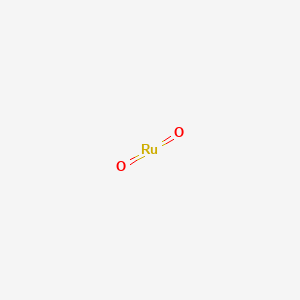

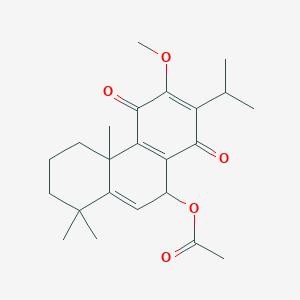

![molecular formula C12H12N2O B1199183 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one CAS No. 2446-62-0](/img/structure/B1199183.png)

8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one

Vue d'ensemble

Description

8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one, also known as Pyrido[2,1-b]quinazolin-11-one, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.

Applications De Recherche Scientifique

Cancer Therapy

Le composé s'est révélé jouer un rôle essentiel dans divers types de tumeurs {svg_1}. Le ciblage des FGFR (récepteurs du facteur de croissance des fibroblastes) représente une stratégie intéressante pour la thérapie anticancéreuse {svg_2}. Une série de dérivés de la 1H-pyrrolo[2,3-b]pyridine présentant de puissantes activités contre FGFR1, 2 et 3 a été rapportée {svg_3}. Parmi eux, le composé 4h a montré une puissante activité inhibitrice de FGFR {svg_4}. In vitro, 4h a inhibé la prolifération des cellules cancéreuses mammaires 4T1 et induit son apoptose {svg_5}. De plus, 4h a également inhibé de manière significative la migration et l'invasion des cellules 4T1 {svg_6}.

Anti-tumor Agents

Le composé a été utilisé dans la conception et la synthèse de nouveaux 2,3,4,5-tétrahydro-1H-pyrido[4,3-b]indoles, qui ont montré une activité antitumorale élevée {svg_7}. Une série de nouveaux dérivés de 2,3,4,5-tétrahydro-1H-pyrido[4,3-b]indole ont été conçus en introduisant un groupe alkyle ou aralkyle et un groupe sulfonyle {svg_8}. Tous les composés ont montré une activité antiproliférative modérée à excellente avec des valeurs de CI50 comprises entre 0 μM et 100 μM contre les cellules cancéreuses {svg_9}.

Fluorescent Materials

Le composé a été utilisé dans la conception et la synthèse d'un nouveau noyau fluorescent sur mesure (pyrido[2,3-b]pyrazine) pour un rendement quantique de photoluminescence (PLQY) élevé et une structure moléculaire simple dans un système de matériau émettant en couleur pleine {svg_10}.

Mécanisme D'action

Target of Action

The primary targets of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one, also known as Dehydroevodiamine, are iNOS (inducible nitric oxide synthase) and COX-2 (Cyclooxygenase-2) . These enzymes play a crucial role in inflammation and immune responses.

Mode of Action

Dehydroevodiamine inhibits the expression of iNOS and COX-2 . It also prevents the degradation of IκB-α, an inhibitor of NF-κB, in LPS-induced RAW 264.7 macrophages . This results in the suppression of the inflammatory response.

Biochemical Pathways

The compound affects the NF-κB pathway, which is a major cellular pathway involved in inflammation and immune responses . By inhibiting iNOS and COX-2, and preventing the degradation of IκB-α, Dehydroevodiamine suppresses the activation of this pathway, thereby reducing inflammation.

Pharmacokinetics

It is known to be soluble in organic solvents such as methanol, ethanol, and dmso . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of iNOS and COX-2 by Dehydroevodiamine leads to a reduction in the production of inflammatory mediators . This can result in decreased inflammation and immune responses.

Analyse Biochimique

Biochemical Properties

8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including acetylcholinesterase, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). The compound inhibits the activity of acetylcholinesterase, which is essential for the breakdown of acetylcholine, thereby enhancing cholinergic signaling. Additionally, this compound suppresses the expression of iNOS and COX-2, which are involved in inflammatory responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In macrophages, it inhibits the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by downregulating iNOS and COX-2 expression . This compound also affects neuronal cells by protecting against oxidative stress and apoptosis, which is beneficial in neurodegenerative conditions . Furthermore, it influences cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a pivotal role in regulating immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . The compound also inhibits the degradation of IκB-α, an inhibitor of NF-κB, leading to reduced NF-κB activation and subsequent downregulation of pro-inflammatory genes . Additionally, this compound modulates gene expression by affecting transcription factors and signaling pathways involved in inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that its anti-inflammatory and neuroprotective effects are sustained over several hours, while in vivo studies indicate that its therapeutic benefits can persist for days to weeks, depending on the dosage and administration route .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without noticeable toxicity . At high doses, it may cause adverse effects such as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, indicating the importance of optimizing the dosage for maximum efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or be further processed for excretion . The compound also interacts with cofactors such as NADPH, which are essential for its metabolic conversion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system . The compound is also taken up by cells via passive diffusion and active transport mechanisms involving specific transporters . Its distribution is influenced by factors such as tissue perfusion, binding to plasma proteins, and cellular uptake .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound may also undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect its stability, activity, and interactions with other biomolecules .

Propriétés

IUPAC Name |

6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDWOGWJYVSXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC3=CC=CC=C3C2=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335231 | |

| Record name | STK099926 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446-62-0 | |

| Record name | STK099926 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-4-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyl-tetrahydropyran-2-yl)oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1199108.png)

![2-[[2-(6-oxo-1-cyclohexa-2,4-dienylidene)-3H-1,3,4-oxadiazol-5-yl]thio]acetic acid (4-phenylmethoxyphenyl) ester](/img/structure/B1199117.png)

![7-Methyl-14-morpholin-4-yl-11-thia-3,8,13-triazapentacyclo[10.8.0.02,10.03,7.015,20]icosa-1(12),2(10),13,15(20)-tetraene-4,9-dione](/img/structure/B1199121.png)

![Methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1199123.png)